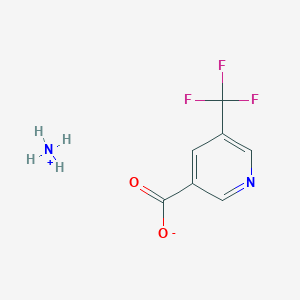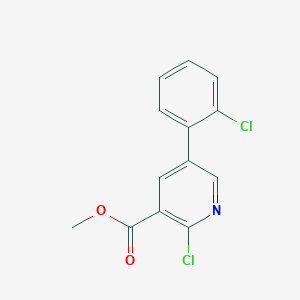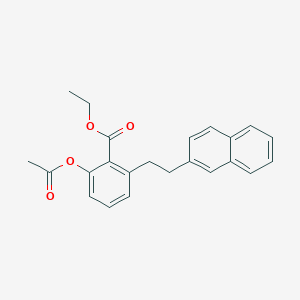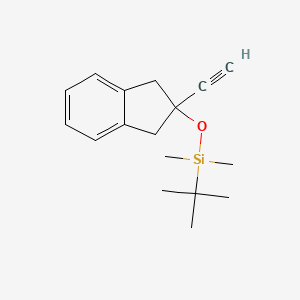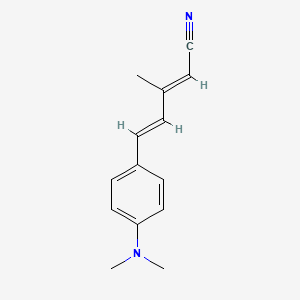
5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Dimethylamino-phenyl)-3-methyl-penta-2,4-dienenitrile, commonly referred to as 5-(4-DAP), is an organic compound belonging to the class of nitriles. It is a colorless, crystalline solid, soluble in organic solvents and largely used as a precursor for the synthesis of biologically active compounds. 5-(4-DAP) has been widely studied for its potential applications in the synthesis of biologically active compounds and for its mechanism of action.
Aplicaciones Científicas De Investigación
5-(4-DAP) has been widely studied for its potential applications in the synthesis of biologically active compounds. It has been used as a starting material for the synthesis of various compounds such as 5-fluorouracil, 5-fluorocytosine, and 5-aminolevulinic acid. It has also been used in the synthesis of various pharmaceuticals and for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 5-(4-DAP) is still not fully understood. However, it is believed that the reaction of the nitrile group with the amine group of 4-dimethylaminophenylacetonitrile forms a nitrile–amine complex. This complex then undergoes a nucleophilic addition reaction with the 3-methylpenta-2,4-dienenitrile, resulting in the formation of 5-(4-DAP).
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-DAP) are not fully understood. However, it has been shown to inhibit the growth of certain bacteria and fungi, as well as to have some anti-inflammatory and anti-oxidant properties. Additionally, it has been reported to have some anti-tumor and anti-viral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-(4-DAP) is its availability and ease of synthesis. It is also relatively inexpensive and can be synthesized in a relatively short amount of time. However, the reaction of the nitrile group with the amine group of 4-dimethylaminophenylacetonitrile requires a base catalyst such as sodium hydroxide, which can be hazardous if not handled properly. Additionally, the reaction requires an inert atmosphere, such as nitrogen or argon, which can be difficult to achieve in some laboratory settings.
Direcciones Futuras
There are many potential future directions for the study of 5-(4-DAP). One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on its potential applications in the synthesis of biologically active compounds and pharmaceuticals. Finally, further research could be conducted on its advantages and limitations for lab experiments, in order to make it more accessible and safe to use.
Métodos De Síntesis
5-(4-DAP) can be synthesized from the reaction of 4-dimethylaminophenylacetonitrile and 3-methylpenta-2,4-dienenitrile in the presence of a base catalyst such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at a temperature of 110-120°C. This reaction yields 5-(4-DAP) in a yield of approximately 95%.
Propiedades
IUPAC Name |
(2E,4E)-5-[4-(dimethylamino)phenyl]-3-methylpenta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-12(10-11-15)4-5-13-6-8-14(9-7-13)16(2)3/h4-10H,1-3H3/b5-4+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXSLIJOKCYCQD-JOKBTEAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)C=CC1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/C=C/C1=CC=C(C=C1)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)
ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)

![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)

